molecular formula C6H8Cl2N2O2S B11867045 Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride

Cat. No.: B11867045
M. Wt: 243.11 g/mol
InChI Key: FZLZHTXICJCTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-amino-5-chlorothiazole-4-carboxylate with hydrochloric acid. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of thiazole derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-methylthiazole-4-carboxylate
  • Ethyl 2-aminothiazole-4-carboxylate
  • Ethyl 2-amino-5-bromothiazole-4-carboxylate
  • Ethyl 2-amino-5-iodothiazole-4-carboxylate

Uniqueness

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride is unique due to the presence of the chlorine atom in the thiazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the synthesis of specific derivatives with desired properties.

Biological Activity

Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H9ClN2O2S\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its biological significance in various pharmacological contexts.

Biological Activities

1. Antimicrobial Properties

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antibiotic agent. For instance, a study highlighted that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

2. Antiviral Activity

Thiazole derivatives have been investigated for their antiviral properties, particularly against viruses such as Hepatitis B. This compound has shown promise in inhibiting viral replication through mechanisms that may involve interference with viral polymerase activity or assembly processes . The compound's structure allows it to interact with viral components effectively, enhancing its antiviral potential.

3. Anticancer Effects

Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to cell survival and proliferation . Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and metabolism .
  • Receptor Modulation : this compound may modulate receptor activity, influencing downstream signaling pathways associated with inflammation and cell growth .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains with MIC values comparable to standard antibiotics.
Antiviral ActivityInhibits Hepatitis B virus replication; potential mechanism involves interference with viral polymerase.
Anticancer ActivityInduces apoptosis in cancer cell lines; selective toxicity observed.

Properties

Molecular Formula

C6H8Cl2N2O2S

Molecular Weight

243.11 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C6H7ClN2O2S.ClH/c1-2-11-5(10)3-4(7)12-6(8)9-3;/h2H2,1H3,(H2,8,9);1H

InChI Key

FZLZHTXICJCTAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.